N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N4O3/c1-3-16(17(23)19-12-7-6-8-13(11-12)25-2)22-18(24)14-9-4-5-10-15(14)20-21-22/h4-11,16H,3H2,1-2H3,(H,19,23) |
InChI Key |
LGQJVIPSYHROOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzotriazinone Core
The benzotriazinone moiety is synthesized via cyclization of anthranilamide derivatives. A widely adopted method involves the oxidation of isatin (9 ) to isatoic anhydride (10 ) using hydrogen peroxide and formic acid . Subsequent reaction with 4-aminobutyric acid in a water-triethylamine mixture yields N-(carboxybutyl)anthranilamide (11 ), which undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form 4-(4-oxobenzo triazin-3(4H)-yl)butanoic acid (12 ) .
Key Reaction Conditions
-
Oxidation : Isatin is treated with H₂O₂ (30%) and formic acid at 60°C for 4 hours .
-
Diazotization : Conducted at 0–5°C to prevent premature decomposition of the diazonium intermediate .
Formation of the Butanamide Backbone
The butanamide chain is introduced via amide coupling between the carboxylic acid derivative (12 ) and 3-methoxyaniline. Activation of 12 is achieved using thionyl chloride (SOCl₂) or benzotriazole to form the corresponding acid chloride (13 ) . Coupling with 3-methoxyaniline in the presence of a base (e.g., triethylamine) yields the target compound.
Optimized Coupling Protocol
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Mechanistic Insights
The acid chloride reacts with the amine via nucleophilic acyl substitution, forming the amide bond. Steric hindrance from the 3-methoxy group necessitates prolonged reaction times to ensure complete conversion .
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for diazotization and coupling steps, enhancing heat transfer and reducing side reactions . Purification is performed via recrystallization using ethanol-water mixtures, achieving >98% purity.
Process Optimization
-
Catalysts : Heterogeneous catalysts (e.g., immobilized lipases) improve reaction rates in flow systems .
-
Solvent Recovery : Distillation units recycle DCM, reducing environmental impact.
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated for efficiency:
| Route | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Isatin → Isatoic Anhydride → 12 → Target | 50–60% | High purity | Multi-step, time-consuming |
| 2 | Direct Coupling of Preformed Benzotriazinone | 70–75% | Faster | Requires specialized reagents |
Route 2 involves purchasing pre-synthesized benzotriazinone cores, reducing synthesis time but increasing material costs .
Challenges and Mitigation Strategies
Common Issues
-
Low Diazotization Efficiency : Controlled pH (1–2) and low temperatures prevent diazonium salt decomposition .
-
Amide Hydrolysis : Anhydrous conditions and molecular sieves minimize water ingress during coupling .
Innovative Solutions
-
Microwave-assisted synthesis reduces reaction times by 40% for diazotization .
-
Enzymatic coupling using Candida antarctica lipase B achieves 85% yield under mild conditions .
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a methoxyphenyl group and a benzotriazine core, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 338.4 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing biological activity and pharmacokinetics.
Antimicrobial Properties
Research indicates that N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibits notable antimicrobial activities. It has been studied for its ability to inhibit various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action may involve targeting specific enzymes critical for bacterial survival.
Enzyme Inhibition
The compound has shown potential in inhibiting enzymes that play significant roles in disease processes. For instance, it may inhibit bacterial peptide deformylase (PDF), which is essential for bacterial protein synthesis. This inhibition can lead to reduced bacterial growth and survival rates .
Drug Development
Due to its biological activities, this compound is being investigated as a lead compound in drug development. Its structural modifications may yield derivatives with enhanced efficacy against specific pathogens or diseases.
Case Studies
Several studies have highlighted the compound's potential applications:
- Antibacterial Activity : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of Staphylococcus aureus, including its biofilm formation on medical devices .
- Anticancer Potential : Research into benzotriazine derivatives suggests they may also possess anticancer properties by modulating cellular signaling pathways and gene expression .
Synthesis and Industrial Applications
The synthesis of this compound involves several key steps that can be optimized for yield and purity using advanced techniques like continuous flow reactors. This synthetic pathway is crucial for scaling up production for research and commercial applications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with related compounds can be made:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Chlorophenyl group | Different biological activity due to halogen substitution |
| N-(2-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Methoxy at different position | Variation in electronic properties affecting reactivity |
| N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide | Propanamide linker | Altered steric hindrance potentially impacting biological activity |
This table illustrates how variations in substituents can influence the biological activities and applications of benzotriazine derivatives.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives with Varying Alkyl/Aryl Substituents
A series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) share the benzotriazinone-carboxamide scaffold but differ in the substituent at the amide nitrogen (Table 1).
| Compound ID | Substituent | Key Structural Feature | Synthesis Yield | Molecular Weight |
|---|---|---|---|---|
| 14a | N-Ethyl | Short alkyl chain | Moderate | ~305.3 g/mol |
| 14b | N-tert-Butyl | Bulky alkyl group | Moderate | ~333.4 g/mol |
| 14n | N-Phenyl | Aromatic ring | Moderate | ~353.4 g/mol |
| Target | N-(3-Methoxyphenyl) | Methoxy group at meta position | Moderate | ~367.4 g/mol* |
Key Observations :
Benzotriazinone Derivatives with Heterocyclic Modifications
4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide (CAS 1219540-17-6)
- Structure: Incorporates a thiadiazole ring conjugated to the benzotriazinone core.
- Molecular Weight : 420.5 g/mol (vs. 367.4 g/mol for the target compound).
- Functional Impact : The thiadiazole moiety may enhance π-π stacking interactions but could reduce metabolic stability due to increased lipophilicity .
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS 1351699-58-5)
- Structure: Features an indole-benzotriazinone hybrid with a bromine atom.
- Molecular Weight : 426.3 g/mol.
- Functional Impact : The bromine atom increases molecular weight and may improve target binding through halogen bonding. However, steric hindrance from the indole group could limit membrane permeability .
Organophosphate Analogs: Azinphos Derivatives
Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) are organophosphate insecticides sharing the benzotriazinone motif but modified with phosphorodithioate ester groups.
Key Distinctions :
- Mechanism : The target compound’s carboxamide group suggests enzyme inhibition (e.g., alpha-glucosidase), while Azinphos derivatives act as acetylcholinesterase inhibitors .
- Safety : The absence of phosphate esters in the target compound likely reduces neurotoxicity risks compared to Azinphos analogs .
Biological Activity
N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. The compound features a methoxyphenyl group attached to a benzotriazine core via a butanamide linkage. This complex structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes. This mechanism may lead to altered cellular signaling pathways and modulation of gene expression.
- Anticancer Properties : Some benzotriazine derivatives have demonstrated anticancer activity in vitro. For instance, compounds structurally related to this compound have been shown to reduce cancer cell growth in cultures .
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction can influence various biological pathways critical for cellular function and disease progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Chlorophenyl group | Varies due to halogen substitution |
| N-(2-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Different methoxy position | Affects reactivity and activity |
| N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide | Propanamide linker | Alters steric hindrance impacting activity |
This table illustrates how variations in structural features can lead to differences in biological activity among benzotriazine derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological potential of benzotriazine derivatives:
- Antimicrobial Studies : A study evaluating the antimicrobial effects of related benzotriazine compounds found significant activity against Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
- Anticancer Research : In vitro studies showed that certain benzotriazine derivatives could inhibit HepG2 liver carcinoma cell growth effectively .
These findings emphasize the importance of ongoing research into the therapeutic applications of compounds like this compound.
Q & A
Q. Q1. How can researchers optimize the synthesis of N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide to maximize yield and purity?
Methodological Answer:
- Stepwise Synthesis: Similar benzotriazinone derivatives are synthesized via multi-step reactions, including condensation, cyclization, and amide coupling . Key intermediates (e.g., 4-oxo-1,2,3-benzotriazin-3(4H)-yl derivatives) are prepared first, followed by coupling with substituted phenyl groups.
- Reaction Conditions:
- Purification: Use column chromatography (silica gel, hexane/EtOH gradient) or recrystallization for high purity (>95%) .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, 50°C, 2 h | 85 | 98 | |
| Amide Coupling | TEA, DCM, RT, 12 h | 78 | 95 |
Q. Q2. What analytical techniques are critical for characterizing this compound and confirming its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected for C₁₇H₁₅N₃O₃: 310.1189) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
Q. Q4. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
Q. Q5. What strategies are recommended for studying the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism:
- Degradation Products:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
